4-Ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol
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Overview
Description
4-Ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of both anthracene derivatives and nitrophenols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methylbenzo[a]anthracene typically involves the alkylation of benzo[a]anthracene derivatives. The process may include Friedel-Crafts alkylation using ethyl and methyl groups under acidic conditions.
Industrial Production Methods
Industrial production of 4-Ethyl-3-methylbenzo[a]anthracene may involve large-scale alkylation processes, while 2,4,6-trinitrophenol is produced through controlled nitration reactions in specialized chemical reactors to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methylbenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating mixtures are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress, DNA damage, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenz[a]anthracene: Similar in structure but lacks the ethyl group.
2,4-Dinitrophenol: Similar nitrophenol derivative but with fewer nitro groups.
1,3,5-Trinitrobenzene: Another nitroaromatic compound with different substitution patterns.
Uniqueness
4-Ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol is unique due to its combination of anthracene and nitrophenol structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications .
Properties
CAS No. |
61983-80-0 |
---|---|
Molecular Formula |
C27H21N3O7 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
4-ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C21H18.C6H3N3O7/c1-3-18-14(2)8-10-20-19(18)11-9-17-12-15-6-4-5-7-16(15)13-21(17)20;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-13H,3H2,1-2H3;1-2,10H |
InChI Key |
PJAVARUYJTXACM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1C=CC3=CC4=CC=CC=C4C=C32)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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